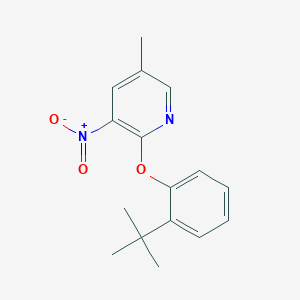
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is an organic compound that features a pyridine ring substituted with a tert-butylphenoxy group, a methyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-tert-butylphenol and 5-methyl-3-nitropyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A base such as potassium carbonate is often used to facilitate the reaction.
Procedure: The 2-tert-butylphenol is reacted with 5-methyl-3-nitropyridine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 2-(2-tert-butylphenoxy)-5-methyl-3-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 2-(2-tert-Butylphenoxy)ethanamine
- 2-tert-Butylphenol
- 2-(2-tert-Butylphenoxy)acetic acid
Uniqueness
2-(2-Tert-butylphenoxy)-5-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-(2-tert-butylphenoxy)-5-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-13(18(19)20)15(17-10-11)21-14-8-6-5-7-12(14)16(2,3)4/h5-10H,1-4H3 |
InChI 键 |
WPIDSSVONMUUCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)OC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


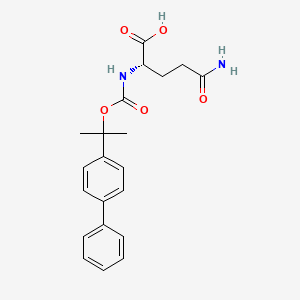
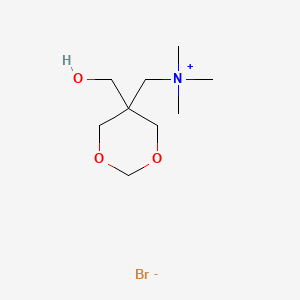
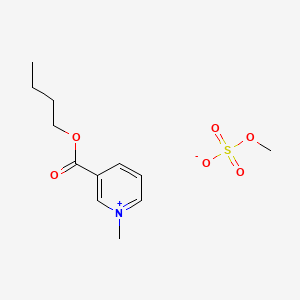
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
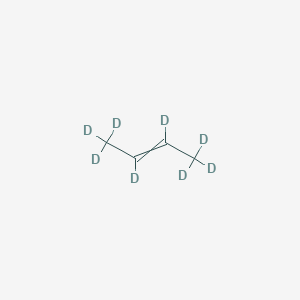
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
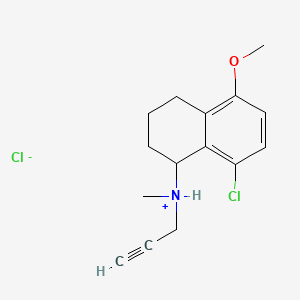
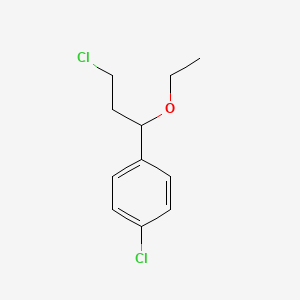
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
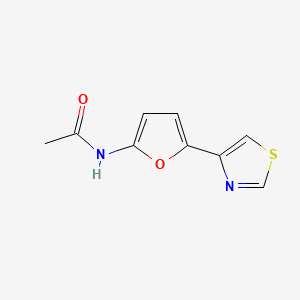
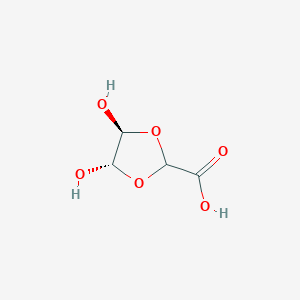
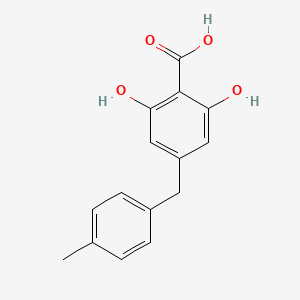
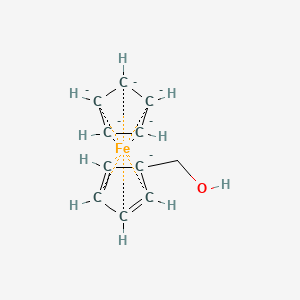
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
